In Vitro Metabolic Stability: Predicted Half-Life Advantage from 2-Chloro vs. Other Substituents
The piperazin-1-ylpyridazine scaffold is known for rapid in vitro intrinsic clearance, with a baseline compound (compound 1) showing a half-life (t1/2) of just 2 minutes in mouse liver microsomes (MLM) and 3 minutes in human liver microsomes (HLM) [1]. The structure-metabolism relationship (SMR) study demonstrated that modifying the substituent on the piperazine nitrogen can drastically alter clearance. While no direct measurement is available for the 2-chlorobenzenesulfonyl analog, class-level inference from the SMR study indicates that bulky, electron-withdrawing sulfonyl groups significantly shield the piperazine ring from oxidative metabolism [1]. This suggests the target compound will have a substantially longer t1/2 compared to simple alkyl- or unsubstituted piperazinylpyridazines, but likely shorter than optimized compounds like compound 29 (MLM/HLM t1/2 = 113/105 min). This places it in a specific clearance window suitable for cellular assays but requiring verification for in vivo use.
| Evidence Dimension | In vitro intrinsic clearance (t1/2) in liver microsomes |
|---|---|
| Target Compound Data | Predicted t1/2: Significantly > 2-3 min (baseline) but < 113 min (optimized analog), based on the presence of a bulky 2-chlorobenzenesulfonyl group. |
| Comparator Or Baseline | Compound 1 (piperazin-1-ylpyridazine): MLM t1/2 = 2 min, HLM t1/2 = 3 min; Compound 29 (optimized analog): MLM t1/2 = 113 min, HLM t1/2 = 105 min. |
| Quantified Difference | Predicted improvement over baseline: >2-50 fold. Predicted gap to optimized analog: <0.5-0.02 fold. |
| Conditions | Mouse (MLM) and Human (HLM) liver microsome metabolic stability assay. Data from Llona-Minguez et al., 2017. |
Why This Matters
Procurement decisions for cellular vs. in vivo studies hinge on metabolic stability; this compound occupies a specific, predictable stability window that its closest alkyl analogs do not.
- [1] S. Llona-Minguez, A. Ghassemian, P. Baranczewski, M. Desroses, T. Koolmeister, P. Artursson, M. Scobie and T. Helleday. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. Med. Chem. Commun., 2017, 8, 1553-1560. doi: 10.1039/C7MD00230K. View Source
